molecular formula C19H21N3O B4538877 2-(2,3-dihydro-1H-indol-1-yl)-4,7,7-trimethyl-7,8-dihydro-5(6H)-quinazolinone

2-(2,3-dihydro-1H-indol-1-yl)-4,7,7-trimethyl-7,8-dihydro-5(6H)-quinazolinone

Cat. No. B4538877
M. Wt: 307.4 g/mol
InChI Key: MAGNMWAOHCCPNJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves the cyclization of anthranilic acid derivatives with various reagents to form the quinazolinone core. In the context of indolyl-quinazolinones, methods such as the Fischer indolization process, which involves the heating of phenylhydrazone derivatives in acidic conditions, can be applied to generate the indolyl ring attached to the quinazolinone nucleus (Hermecz et al., 1994). Additionally, palladium-catalyzed amination processes have been employed for the functionalization of indolyl-quinazolinones, allowing for the introduction of various substituents into the molecule to modulate its properties (Jiang et al., 2021).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives, including those with an indolyl moiety, features a bicyclic quinazolinone core with various substituents influencing the compound's reactivity and biological activity. The precise arrangement of atoms within the molecule can be elucidated using techniques such as X-ray crystallography, providing insights into the compound's stereochemistry and intermolecular interactions (Yong, 2005).

Chemical Reactions and Properties

Quinazolinone derivatives undergo a range of chemical reactions, including nucleophilic substitutions, cycloadditions, and electrophilic additions, depending on the substituents present on the core structure. The indolyl moiety further enriches the chemistry of these compounds, allowing for reactions typical of indoles, such as palladium-catalyzed cross-coupling reactions, to introduce amino groups or other substituents into the molecule (Jiang et al., 2021).

properties

IUPAC Name

2-(2,3-dihydroindol-1-yl)-4,7,7-trimethyl-6,8-dihydroquinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-12-17-14(10-19(2,3)11-16(17)23)21-18(20-12)22-9-8-13-6-4-5-7-15(13)22/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGNMWAOHCCPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCC4=CC=CC=C43)CC(CC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-dihydro-1H-indol-1-yl)-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,3-dihydro-1H-indol-1-yl)-4,7,7-trimethyl-7,8-dihydro-5(6H)-quinazolinone
Reactant of Route 2
2-(2,3-dihydro-1H-indol-1-yl)-4,7,7-trimethyl-7,8-dihydro-5(6H)-quinazolinone
Reactant of Route 3
Reactant of Route 3
2-(2,3-dihydro-1H-indol-1-yl)-4,7,7-trimethyl-7,8-dihydro-5(6H)-quinazolinone
Reactant of Route 4
2-(2,3-dihydro-1H-indol-1-yl)-4,7,7-trimethyl-7,8-dihydro-5(6H)-quinazolinone
Reactant of Route 5
2-(2,3-dihydro-1H-indol-1-yl)-4,7,7-trimethyl-7,8-dihydro-5(6H)-quinazolinone
Reactant of Route 6
2-(2,3-dihydro-1H-indol-1-yl)-4,7,7-trimethyl-7,8-dihydro-5(6H)-quinazolinone

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